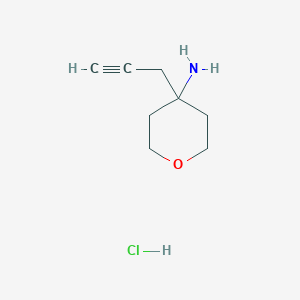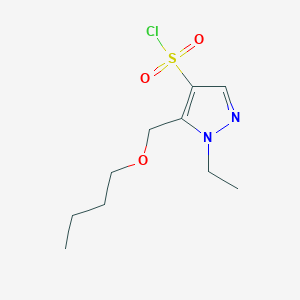![molecular formula C22H17ClN2O3S B2781891 2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole CAS No. 339104-24-4](/img/structure/B2781891.png)
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole (hereafter referred to as oxadiazole) is a heterocyclic compound that is widely used in scientific research. It is a bicyclic compound that contains two fused rings, one of which is a five-membered ring and the other is a six-membered ring. Oxadiazole is used in a variety of research applications, including drug discovery and development, biochemistry, and molecular biology.
Wissenschaftliche Forschungsanwendungen
Oxadiazole is widely used in scientific research, particularly in drug discovery and development. It is used to synthesize a variety of compounds, including drugs, for use in pre-clinical and clinical studies. Oxadiazole has also been used in biochemistry and molecular biology research, as it is a useful tool for studying the structure and function of proteins. Additionally, oxadiazole has been used in the synthesis of organic compounds and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
Oxadiazole acts as an inhibitor of enzymes, particularly cytochrome P450 enzymes. These enzymes are involved in the metabolism of drugs and other compounds, and by inhibiting their activity, oxadiazole can affect the metabolism of drugs and other compounds. Oxadiazole can also act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects
Oxadiazole has been found to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, anti-allergic, and anti-tumor properties. It has also been found to have anti-oxidant and anti-microbial activity, as well as neuroprotective effects. Additionally, oxadiazole has been found to have a protective effect against oxidative stress, which can lead to cell damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
Oxadiazole has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is widely available. Additionally, it has a wide range of applications and can be used to study a variety of biological systems. However, there are some limitations to using oxadiazole in lab experiments. Its mechanism of action is not fully understood, and it can produce toxic side effects in some cases. Additionally, it can be difficult to control the concentration of oxadiazole in a lab experiment, as it is rapidly metabolized by the body.
Zukünftige Richtungen
There are several potential future directions for research involving oxadiazole. One potential application is in the development of new drugs and therapies, as oxadiazole has been found to have a variety of biochemical and physiological effects. Additionally, oxadiazole could be used to study the structure and function of proteins, as well as to study the effects of oxidative stress on cells. Finally, oxadiazole could be used to develop new methods for synthesizing organic compounds, as well as for studying the metabolism of drugs and other compounds.
Synthesemethoden
Oxadiazole can be synthesized through a variety of methods. The most common method involves the reaction of 4-chlorobenzylsulfonyl chloride with 4-methylphenylhydrazine in the presence of an acid catalyst, such as p-toluenesulfonic acid. This reaction yields a mixture of 2-{2-[(4-chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole and 4-methylphenylhydrazine hydrochloride. The oxadiazole can be isolated from this mixture through a recrystallization process.
Eigenschaften
IUPAC Name |
2-[2-[(4-chlorophenyl)methylsulfonyl]phenyl]-5-(4-methylphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-15-6-10-17(11-7-15)21-24-25-22(28-21)19-4-2-3-5-20(19)29(26,27)14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPVLLXEAWPRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((4-hydroxychroman-4-yl)methyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2781808.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2781809.png)
![Methyl 4-[(4-ethylphenyl)methoxy]benzoate](/img/structure/B2781810.png)

![N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B2781817.png)
![Tert-butyl 3-formyl-6,7-dihydropyrazolo[1,5-A]pyrazine-5(4H)-carboxylate](/img/structure/B2781818.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-fluorophenyl)butanamide](/img/structure/B2781819.png)

![3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2781822.png)
![4-(2-chlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2781823.png)


![3-[(1Z)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-phenylthiourea](/img/structure/B2781830.png)
